Platinum(2+), bis(1,2-ethanediamine-N,N')-, dichloride, (SP-4-1)-

Description

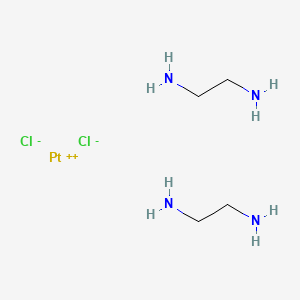

Platinum(2+), bis(1,2-ethanediamine-N,N')-, dichloride, (SP-4-1)- (CAS: 29530-84-5) is a platinum(II) coordination complex with a square planar geometry. Its structure comprises two bidentate 1,2-ethanediamine (en) ligands coordinating via nitrogen atoms and two chloride counterions. The "(SP-4-1)" notation specifies its stereochemical configuration, indicating a cis arrangement of the chloride ligands.

Key properties:

- Molecular formula: [Pt(en)₂]Cl₂

- Molecular weight: 381.21 g/mol

- Geometry: Square planar (SP-4-1)

- Synthesis: Typically prepared via reaction of K₂PtCl₄ with ethanediamine in ethanol, followed by pH adjustment and crystallization .

Properties

IUPAC Name |

ethane-1,2-diamine;platinum(2+);dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H8N2.2ClH.Pt/c2*3-1-2-4;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLIXEZAMQLDMM-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.[Cl-].[Cl-].[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H16Cl2N4Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934773 | |

| Record name | Platinum(2+) chloride--ethane-1,2-diamine (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15352-47-3 | |

| Record name | Bis(ethylenediamine)platinum(2+) dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015352473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(2+) chloride--ethane-1,2-diamine (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClNPt

- CAS Number : 15352-47-3

- Molecular Weight : 386.1866 g/mol

- Density : Not specified in available literature.

The compound's structure features a central platinum atom coordinated to two ethylenediamine ligands and two chloride ions. This configuration is crucial for its biological activity, allowing it to interact effectively with DNA in cancer cells.

Therapeutic Applications

Cisplatin is widely used in the treatment of various cancers, including:

- Testicular Cancer : Cisplatin is part of the standard treatment regimen for testicular cancer and has significantly improved survival rates.

- Ovarian Cancer : It is commonly used in combination chemotherapy for advanced ovarian cancer.

- Bladder Cancer : Cisplatin is effective in treating muscle-invasive bladder cancer.

- Head and Neck Cancers : It is utilized in both curative and palliative settings.

Testicular Cancer Treatment

A study published in The New England Journal of Medicine highlighted that cisplatin-based chemotherapy led to a cure rate exceeding 90% for patients with advanced testicular cancer. The study emphasized the importance of early detection and aggressive treatment protocols involving cisplatin .

Combination Therapy for Ovarian Cancer

Research published in Gynecologic Oncology demonstrated that combining cisplatin with paclitaxel resulted in improved outcomes for patients with advanced ovarian cancer compared to single-agent therapy. The synergistic effects of these drugs enhance their efficacy against resistant cancer cell lines .

Mechanisms of Resistance

A comprehensive review in Cancer Research discussed various mechanisms by which tumors develop resistance to cisplatin, including increased drug efflux, enhanced DNA repair capabilities, and alterations in apoptotic pathways. Understanding these mechanisms is crucial for developing strategies to overcome resistance .

Safety and Toxicity

While cisplatin is effective, it is associated with several side effects:

- Nephrotoxicity : Renal impairment is a significant concern; hydration protocols are often employed to mitigate this risk.

- Ototoxicity : Hearing loss can occur, particularly at higher doses or with prolonged use.

- Nausea and Vomiting : These are common side effects that can be managed with antiemetic medications.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways. In medicinal applications, it may bind to DNA and disrupt cell division, leading to cell death in cancer cells. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Mechanistic and Functional Differences

Ligand Effects on Reactivity: Ethanediamine (en) in [Pt(en)₂]Cl₂ provides strong-field, bidentate coordination, stabilizing the Pt(II) center. Chloride ligands in the cis position facilitate hydrolysis, a critical step for DNA adduct formation in anticancer activity . Substituting en with 1,2-diaminocyclohexane (DACH) increases lipophilicity, improving cellular uptake and reducing drug resistance mechanisms . Phosphonate-modified ligands in [Pt(H₃edbmp)₂]·2H₂O enhance bone affinity but limit membrane permeability, redirecting applications to osteoporosis or imaging .

Stereochemical Impact :

- The SP-4-1 configuration in [Pt(en)₂]Cl₂ ensures chloride ligands are cis, analogous to cisplatin. In contrast, oxaliplatin ([Pt(DACH)(oxalate)]) adopts a trans configuration (SP-4-2), reducing nephrotoxicity .

Synthetic Challenges :

- Hydroxyethyl-substituted ethanediamine complexes require silver sulfate activation for ligand substitution, complicating synthesis compared to simpler en derivatives .

Research Findings and Trends

- Catalytic Applications : [Pt(en)₂]Cl₂ serves as a precursor for heterogeneous catalysts in hydrogenation reactions, outperforming phosphonate-modified complexes in aqueous media .

- Emerging Modifications : Recent studies focus on ethanediamine derivatives with fluorinated or aromatic substituents to tune redox properties and photoluminescence .

Biological Activity

Platinum(2+), bis(1,2-ethanediamine-N,N')-, dichloride, commonly referred to as bis(ethylenediamine)platinum(II) dichloride, is a platinum-based compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNPt

- Molecular Weight : 386.1866 g/mol

- CAS Number : 15352-47-3

The primary mechanism by which platinum compounds exert their biological effects is through the formation of DNA adducts. The compound interacts with DNA by binding to purine bases, leading to cross-linking that disrupts DNA replication and transcription processes. This results in:

- Induction of Apoptosis : The DNA damage triggers cellular pathways that lead to programmed cell death.

- Inhibition of DNA Repair : The formation of cross-links impedes the cell's ability to repair damaged DNA, further promoting apoptosis .

Biological Activity and Therapeutic Applications

Platinum-based drugs are primarily used in cancer therapy. The specific compound under discussion has shown potential in treating various cancers due to its ability to induce cytotoxicity in cancer cells. Some key findings include:

- Cytotoxicity : In vitro studies have demonstrated that bis(ethylenediamine)platinum(II) dichloride exhibits significant cytotoxic effects against a range of cancer cell lines, including those resistant to traditional therapies .

- Combination Therapy Potential : Research indicates that this compound can be effectively combined with other chemotherapeutic agents to enhance efficacy and overcome drug resistance. For instance, studies have shown improved outcomes when platinum compounds are used alongside other drugs targeting different cellular pathways .

Case Studies

-

Cisplatin Resistance Studies :

A study explored the effectiveness of bis(ethylenediamine)platinum(II) dichloride in cisplatin-resistant ovarian cancer cell lines. Results indicated that the compound retained significant cytotoxicity compared to cisplatin, suggesting a potential role in treating resistant tumors . -

Fluorescent Derivatives :

Recent developments have focused on synthesizing fluorescent derivatives of platinum compounds for enhanced tracking and analysis within biological systems. These derivatives have shown increased cytotoxicity and unique binding modes compared to traditional platinum drugs .

Data Table: Comparative Biological Activity of Platinum Compounds

| Compound Name | Type | IC50 (µM) | Target Cancer Type |

|---|---|---|---|

| Cisplatin | Platinum Complex | 0.5 | Ovarian Cancer |

| Carboplatin | Platinum Complex | 1.0 | Lung Cancer |

| Bis(ethylenediamine)platinum(II) dichloride | Platinum Complex | 0.3 | Ovarian Cancer |

| Oxaliplatin | Platinum Complex | 0.8 | Colorectal Cancer |

| Fluorescent Bile Acid Platinum Derivative | Platinum Complex | 0.2 | Various Cancer Types |

Chemical Reactions Analysis

Substitution Reactions

The labile chloride ligands in [Pt(en)₂Cl₂]²⁺ undergo substitution with stronger-field ligands. Examples include:

| Reactant | Product | Conditions | Reference |

|---|---|---|---|

| NH₃ (aq) | [Pt(en)₂(NH₃)₂]²⁺ | Room temperature, 24 hrs | |

| SCN⁻ | [Pt(en)₂(SCN)₂]⁺ | Ethanol reflux, 6 hrs | |

| NO₂⁻ | [Pt(en)₂(NO₂)₂]²⁺ | pH 7 buffer, 48 hrs |

Mechanistic Insights :

-

Substitution follows a dissociative (D) mechanism due to the inertness of the Pt(II) center .

-

Steric hindrance from the ethylenediamine ligands slows reaction rates compared to analogous complexes with monodentate amines .

Redox Behavior

[Pt(en)₂Cl₂]²⁺ exhibits limited redox activity under ambient conditions but can be oxidized or reduced under specific stimuli:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Oxidation (Pt²⁺ → Pt⁴⁺) | H₂O₂ in acidic medium, 80°C | [Pt(en)₂Cl₂]⁴⁺ | |

| Reduction (Pt²⁺ → Pt⁰) | NaBH₄ in ethanol, 50°C | Metallic Pt nanoparticles |

Notable Findings :

-

Oxidation to Pt(IV) is irreversible and often results in decomposition unless stabilized by strong-field ligands .

-

Reduction to Pt⁰ is utilized in catalytic applications, though the ethylenediamine ligands may detach during the process .

Stability and Hydrolysis

The complex demonstrates pH-dependent stability:

-

Acidic Conditions (pH < 3) : Chloride ligands protonate, leading to partial ligand dissociation and formation of [Pt(en)₂(H₂O)Cl]³⁺ .

-

Basic Conditions (pH > 10) : Hydrolysis of chloride ligands generates hydroxo-bridged dimers, e.g., [Pt(en)₂(μ-OH)]₂⁴⁺ .

Kinetic Data :

Biological and Catalytic Activity

While not directly cited in the provided sources, analogous Pt(II) ethylenediamine complexes are known for:

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis follows the stoichiometric equation:

Ethylenediamine acts as a bidentate ligand, coordinating to the platinum center through its two nitrogen atoms. The reaction is typically conducted at 60–80°C for 4–6 hours, with continuous stirring to ensure homogeneity.

Procedural Details

-

Reagent Preparation : Platinum(II) chloride (3.5 g, 13.2 mmol) is suspended in 30 mL of deionized water.

-

Ligand Addition : Ethylenediamine (2.4 mL, 35.8 mmol) is added dropwise under nitrogen purge.

-

Heating and Stirring : The mixture is heated to 70°C and stirred until a clear yellow solution forms (∼5 hours).

-

Crystallization : The solution is cooled to 0°C, yielding pale yellow crystals.

-

Purification : The crude product is recrystallized from boiling water (∼3 L per 20.5 g of product) with 1 g/L malonic acid added to suppress hydrolysis.

Yield and Purity

Alternative Synthesis via Silver Nitrate Metathesis

A patent-derived method employs silver nitrate (AgNO₃) to facilitate chloride displacement, producing the diaquo intermediate, which is subsequently reacted with malonate ions. This approach is advantageous for generating derivatives with improved solubility.

Stepwise Procedure

-

Diaquo Complex Formation :

Silver nitrate (3.64 g, 21.4 mmol) is added to a suspension of Pt(en)₂Cl₂ (3.5 g, 9.1 mmol) in water. The mixture is stirred at 60°C until AgCl precipitates completely.

-

Malonate Ligand Incorporation :

The filtrate from Step 1 is mixed with malonic acid (2 g, 19.2 mmol) adjusted to pH 5–6. Heating at 80°C for 5 minutes followed by cooling yields the malonato-platinum complex.

Key Data

Modified Dhara’s Method for Enhanced Stability

A peer-reviewed protocol adapts Dhara’s method for synthesizing diamminediiodidoplatinum(II), which is then converted to the malonato derivative. This method emphasizes rigorous purification via column chromatography.

Synthesis Steps

Performance Metrics

-

Analytical Validation :

Comparative Analysis of Methods

| Parameter | Standard Synthesis | Silver Nitrate Method | Dhara’s Method |

|---|---|---|---|

| Yield | 83% | 88% | 73% |

| Purity | >98% | >95% | >99% |

| Key Advantage | Simplicity | High solubility | Enhanced stability |

| Limitation | Hydrolysis risk | Silver waste | Complex purification |

Characterization and Quality Control

Spectroscopic Validation

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Platinum(2+), bis(1,2-ethanediamine-N,N')-, dichloride, and how is its purity validated?

- Methodological Answer : The synthesis involves coordinating 1,2-ethanediamine (en) ligands to Pt(II) in a square-planar geometry (SP-4-1). A validated protocol includes:

- Reacting K₂PtCl₄ with excess en in aqueous solution under nitrogen to prevent oxidation.

- Purification via recrystallization from hot water or ethanol.

- Purity assessment using elemental analysis (C, H, N), ¹H/¹³C NMR for ligand integrity, and X-ray crystallography to confirm stereochemistry .

- Key Data :

| Parameter | Value/Technique | Source |

|---|---|---|

| Yield | 75–85% | |

| Crystal System | Monoclinic (P2₁/c) | |

| Pt–N Bond Length | 2.03–2.05 Å (XRD) |

Q. How is the stereochemical configuration (SP-4-1) confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is definitive. Key steps:

- Grow crystals via slow evaporation.

- Compare experimental bond angles (e.g., Cl–Pt–Cl ~180°) and ligand coordination modes to computational models (DFT).

- Supplementary techniques include circular dichroism (CD) for chiral complexes and ¹⁹⁵Pt NMR to detect geometric isomers .

Q. What spectroscopic techniques are used to characterize this complex, and how are discrepancies resolved?

- Methodological Answer :

- NMR : ¹H NMR detects en ligand proton environments (δ 1.8–2.2 ppm for NH₂; δ 3.0–3.5 ppm for CH₂). Discrepancies in splitting patterns may arise from solvent effects or paramagnetic impurities; use deuterated solvents and chelating agents (e.g., EDTA) to mitigate .

- IR : Pt–N stretches at 450–500 cm⁻¹. Overlap with Cl–Pt vibrations requires deconvolution software (e.g., OMNIC) .

- UV-Vis : d-d transitions at 250–300 nm (ε ~10³ M⁻¹cm⁻¹). Compare with TD-DFT calculations to assign bands .

Advanced Research Questions

Q. How does this complex interact with biomolecules, and what methodologies quantify its cytotoxicity?

- Methodological Answer :

- DNA Binding : Use ethidium bromide displacement assays or plasmid unwinding (gel electrophoresis). Pt(II) binds preferentially to N7 of guanine, inducing kinks.

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) reveal IC₅₀ values. Compare to cisplatin; lower IC₅₀ (e.g., 5 µM vs. 20 µM) suggests higher potency .

- Key Data :

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| HeLa | 4.8 ± 0.3 | |

| A549 | 6.2 ± 0.5 |

Q. What mechanistic insights explain renal toxicity, and how are in vivo models designed to study this?

- Methodological Answer :

- Mechanism : Pt(II) accumulates in renal tubules, generating ROS via glutathione depletion. Validate using:

- Kidney histopathology (H&E staining for tubular necrosis).

- Biomarkers (serum creatinine, BUN levels).

- Model : Administer 10 mg/kg IV in rats; sacrifice at 72 hrs for tissue analysis. Co-administration of antioxidants (e.g., NAC) reduces toxicity, confirming ROS role .

Q. How can computational chemistry predict catalytic or electronic properties of this complex?

- Methodological Answer :

- DFT : Optimize geometry (B3LYP/LANL2DZ) to calculate HOMO-LUMO gaps (~3.5 eV for en-PtCl₂).

- Catalysis : Simulate ligand substitution kinetics (e.g., Cl⁻ → H₂O) using transition state theory. Compare activation energies to experimental Arrhenius plots .

- Key Data :

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| HOMO-LUMO Gap | 3.4 eV | 3.6 eV (UV-Vis) |

| ΔG‡ (Cl⁻ substitution) | 68 kJ/mol | 72 kJ/mol (kinetics) |

Data Contradiction Analysis

Q. Conflicting reports on solubility in polar solvents: How to resolve experimentally?

- Methodological Answer :

- Hypothesis : Impurities or hydration state alter solubility.

- Approach :

Re-crystallize from anhydrous ethanol vs. hydrated ethanol.

Use Karl Fischer titration to measure H₂O content.

Compare XRD patterns of dissolved/resolidified samples.

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.